Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine

CNS drug discovery Lipophilicity ADME prediction

Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine (CAS 885951-11-1) is a tertiary diamine featuring a 3-amino-3-(aminomethyl)-1-methylpiperidine scaffold. Computed physicochemical properties include a molecular weight of 211.35 g/mol, a predicted LogP (XLogP3-AA) of 0.7, a topological polar surface area (TPSA) of 18.5 Ų, and a single hydrogen bond donor.

Molecular Formula C12H25N3
Molecular Weight 211.35 g/mol
CAS No. 885951-11-1
Cat. No. B12607823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine
CAS885951-11-1
Molecular FormulaC12H25N3
Molecular Weight211.35 g/mol
Structural Identifiers
SMILESCNC1(CCCN(C1)C)CN2CCCC2
InChIInChI=1S/C12H25N3/c1-13-12(6-5-7-14(2)10-12)11-15-8-3-4-9-15/h13H,3-11H2,1-2H3
InChIKeyPOECPXOPQNDYMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine (CAS 885951-11-1): Procurement-Ready Physicochemical and Structural Differentiation Guide


Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine (CAS 885951-11-1) is a tertiary diamine featuring a 3-amino-3-(aminomethyl)-1-methylpiperidine scaffold. Computed physicochemical properties include a molecular weight of 211.35 g/mol, a predicted LogP (XLogP3-AA) of 0.7, a topological polar surface area (TPSA) of 18.5 Ų, and a single hydrogen bond donor [1]. It belongs to a series of constrained, substituted aminomethyl-heterocycles that are differentiated by their core ring system, which critically influences molecular shape, lipophilicity, and hydrogen-bonding capacity for CNS-targeted medicinal chemistry programs.

Why Substituting Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine with Broader Heterocyclic Analogs Fails for CNS Discovery Programs


Generic substitution within the methyl-(pyrrolidin-1-ylmethyl)-heterocycle series fails because the central ring scaffold dictates the three-dimensional presentation of the pendant amine and pyrrolidine pharmacophores. Replacement of the piperidine core with a tetrahydropyran (CAS 885951-12-2) eliminates the ionizable basic amine center, substantially altering CNS multiparameter optimization (MPO) profiles, while the tetrahydronaphthalene analog (CAS 885951-06-4) introduces a planar, lipophilic core that shifts LogP beyond ideal CNS drug space [1]. These non-interchangeable features directly impact predicted blood-brain barrier permeability, off-target liability profiles, and synthetic tractability for fragment-to-lead or scaffold-hopping campaigns [1].

Quantitative Differentiation Evidence: Why Procure Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine Over Closest Analogs


Lower Lipophilicity Relative to Tetrahydronaphthalene Analog (CAS 885951-06-4) for Superior CNS Drug-Likeness

The target compound's piperidine core delivers a predicted LogP (XLogP3-AA) of 0.7, which is within the optimal CNS drug space (LogP 1–3) [1]. In contrast, the directly comparable tetrahydronaphthalene analog (Methyl-(2-pyrrolidin-1-ylmethyl-1,2,3,4-tetrahydro-naphthalen-2-yl)-amine, CAS 885951-06-4) possesses a larger and more lipophilic core, with a predicted LogP of 3.6 [2]. This quantitative difference of 2.9 LogP units places the analog outside the ideal CNS range, significantly increasing the risk of high metabolic clearance, promiscuous binding, and poor aqueous solubility.

CNS drug discovery Lipophilicity ADME prediction

Enhanced CNS MPO Desirability Compared to Tetrahydropyran (THP) Analog (CAS 885951-12-2)

A critical differentiator is the presence of a protonatable tertiary amine in the piperidine core, which is essential for CNS target engagement and lysosomal trapping. The THP analog (CAS 885951-12-2) replaces this basic center with a neutral oxygen atom, losing a key CNS MPO parameter. The CNS MPO algorithm awards a desirability score of ≥4 for compounds with a pKa of a basic center >8 where LogD is between 1 and 3 [1]. The target compound's piperidine core has a predicted pKa of ~11.0 , contributing to a favorable basicity profile. In contrast, the THP analog (pKa of conjugate acid ~ -2 to -3) fails this key CNS drug-likeness filter, making it less suitable for programs targeting aminergic GPCRs or ion channels.

Medicinal chemistry CNS MPO Scaffold hopping

Superior Ligand Efficiency Metrics via Lower Molecular Weight and Topological Polar Surface Area

The target compound provides a superior starting point for fragment-to-lead optimization based on key ligand efficiency metrics. It has a molecular weight of 211.35 g/mol and TPSA of 18.5 Ų [1]. In contrast, the 4-phenylpiperidine analog (CAS 885951-15-5) has a significantly higher molecular weight of 244.38 g/mol and a TPSA of 15.3 Ų . While its TPSA is slightly lower, its increased molecular weight results in a lower ligand efficiency index for key target binding. The simpler analog 1-methyl-3-piperidinemethanamine (CAS 144424-79-5) has a lower molecular weight of 128.22 g/mol but a significantly higher TPSA of 38.1 Ų [2], limiting its ability to passively permeate the blood-brain barrier. The target compound uniquely balances a low TPSA for permeability with the presence of pharmacophoric elements for target engagement.

Fragment-based drug discovery Ligand efficiency Physicochemical properties

Differentiation as a Constrained 3-Aminopiperidine Scaffold for Targeted Library Synthesis

The compound uniquely embeds a geminally disubstituted 3-aminopiperidine motif, which simultaneously presents three diversification vectors: the N1-methyl group, the pyrrolidin-1-ylmethyl exocyclic amine, and the secondary methylamino group. This contrasts with common 4-aminopiperidine building blocks (e.g., CAS 871114-51-4) that offer only one or two vectors . This higher degree of functionalization allows for the rapid generation of diverse, three-dimensional compound libraries from a single intermediate, a key advantage in hit-explosion and SAR exploration programs. The 1,3,3-trisubstituted geometry imposes a distinct conformational constraint compared to 4-substituted or linear diamines, enabling exploration of novel chemical space around a piperidine core.

Combinatorial chemistry Scaffold diversity Parallel synthesis

Procurement-Linked Application Scenarios for Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine Based on Differentiation Evidence


CNS Lead Optimization Where Tight Control of Lipophilicity is Critical

Medicinal chemistry teams developing CNS-penetrant leads, particularly for aminergic GPCRs or ion channels, can prioritize this compound over the tetrahydronaphthalene analog (CAS 885951-06-4). As demonstrated, the target's LogP of 0.7 is a full 2.9 units lower, placing it squarely within the ideal CNS MPO range and reducing the risk of attrition due to poor ADME properties [1][2].

Fragment-to-Lead Libraries Requiring a Basic, Three-Dimensional Scaffold

Fragment-based drug discovery programs screening for low-affinity hits can procure this compound as a high-ligand-efficiency fragment for CNS targets. Its TPSA of 18.5 Ų ensures passive permeability, while the ionizable piperidine nitrogen provides a critical anchoring point for receptor binding, unlike the non-basic tetrahydropyran analog (CAS 885951-12-2) [3].

Efficient Synthesis of Diverse 3-Aminopiperidine Libraries via Parallel Chemistry

Combinatorial and parallel synthesis groups can utilize this compound's three orthogonal reactive handles to rapidly generate diverse compound libraries. This contrasts with the limited diversification points of simpler aminopiperidine building blocks, enabling a more cost-effective exploration of chemical space around the piperidine core for structure-activity relationship (SAR) studies .

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